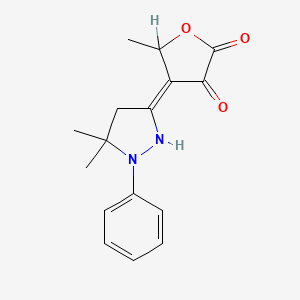
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione typically involves the reaction of 5,5-dimethyl-1-phenylpyrazolidine with an appropriate oxolane-2,3-dione derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. Understanding the molecular mechanisms is essential for elucidating its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione include other pyrazolidine derivatives and oxolane-2,3-dione derivatives. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure
Propriétés
Numéro CAS |
61566-84-5 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione |
InChI |
InChI=1S/C16H18N2O3/c1-10-13(14(19)15(20)21-10)12-9-16(2,3)18(17-12)11-7-5-4-6-8-11/h4-8,10,17H,9H2,1-3H3/b13-12- |
Clé InChI |
KGWOUBIPEMXLIO-SEYXRHQNSA-N |
SMILES isomérique |
CC1/C(=C/2\CC(N(N2)C3=CC=CC=C3)(C)C)/C(=O)C(=O)O1 |
SMILES canonique |
CC1C(=C2CC(N(N2)C3=CC=CC=C3)(C)C)C(=O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
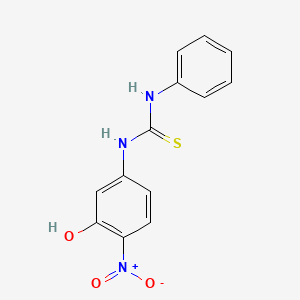
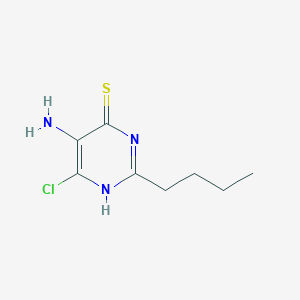
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
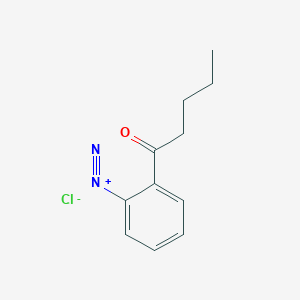
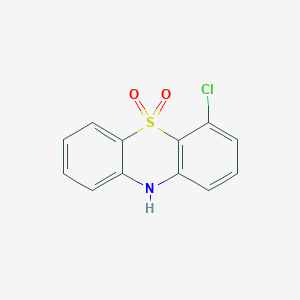
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
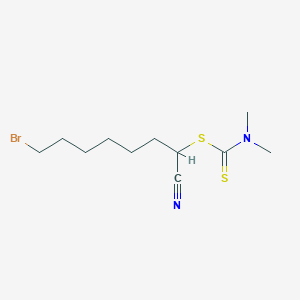
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
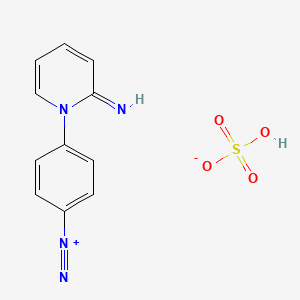
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
